molecular formula C17H21N5O2S B2578606 N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396866-51-5

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2578606
CAS RN: 1396866-51-5
M. Wt: 359.45
InChI Key: KJQPHPVZBLVTHV-UHFFFAOYSA-N
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Description

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as PPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. PPO has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Molecular Interaction and Binding Affinity Analysis

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified distinct conformations that contribute to the molecule's energetic stability and binding interaction with the receptor. This study offers insights into the structural requirements for CB1 receptor ligands and proposes regions within the molecule that may influence antagonist activity (Shim et al., 2002).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds like pyrazines and piperidine are critical structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds serve as herbicides, insecticides, pharmaceutical intermediates, and in flavors and fragrances. The overview of nitrogen-containing heterocyclic compounds emphasizes their significant role in the development of new drugs and agrochemical products (Higasio & Shoji, 2001).

Synthesis and Structural Analysis of Heterocyclic Compounds

The synthesis and reactions of various heterocyclic compounds incorporating thiophene and pyrazole moieties have been explored. These studies provide valuable methodologies for creating novel compounds with potential applications in drug development and agrochemical industries. The structural analysis of these compounds, including X-ray crystallography and theoretical calculations, contributes to our understanding of their chemical properties and potential biological activities (Ibrahim et al., 2002).

Pharmacological and Therapeutic Potential

Research into the pharmacological properties of heterocyclic compounds, including their binding affinities to various receptors, has highlighted their therapeutic potential. For instance, the examination of cannabinoids and their analogs for receptor binding affinities offers insights into developing new therapeutic agents targeting the CB1 and CB2 receptors. These studies are foundational for advancing our understanding of the therapeutic applications of these compounds in treating various medical conditions (Krishnamurthy et al., 2004).

Novel Synthetic Approaches and Biological Activities

Innovative synthetic methodologies have enabled the development of new compounds with potential biological activities. The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for example, has shown promising anti-tumor activities. These advancements in synthetic chemistry contribute significantly to the discovery and development of new drugs with potential therapeutic benefits (Gomha et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a significant role in various neurological functions .

Mode of Action

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide acts as an antagonist at the muscarinic receptor 4 (M4) . This means that it binds to the receptor and blocks its activation by natural ligands, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

Upon binding to the M4 receptor, N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide inhibits the activation of G proteins and subsequent intracellular signaling pathways . This can lead to a variety of downstream effects, depending on the specific cellular context and the role of M4 receptors in that context .

Result of Action

The molecular and cellular effects of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide’s action would depend on the specific role of M4 receptors in the cells where they are expressed . By blocking these receptors, the compound could potentially alter a variety of cellular functions, from neurotransmission to cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target . Additionally, the compound’s efficacy can be influenced by factors such as the density of target receptors and the presence of competing ligands .

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-16(17(24)21-11-14-2-1-9-25-14)20-10-13-3-7-22(8-4-13)15-12-18-5-6-19-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPHPVZBLVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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